(1R,4S)-4-Fluorocyclopent-2-en-1-ol
Description
(1R,4S)-4-Fluorocyclopent-2-en-1-ol is a fluorinated cyclopentenol derivative with the molecular formula C₅H₇FO and a molecular weight of 102.11 g/mol . Its stereochemistry is defined by the (1R,4S) configuration, as indicated by the SMILES code O[C@@H]1C=CC@HC1. The compound features a hydroxyl group and a fluorine atom on adjacent carbons of a cyclopentene ring, creating distinct electronic and steric properties.
Properties
Molecular Formula |
C5H7FO |
|---|---|
Molecular Weight |
102.11 g/mol |
IUPAC Name |
(1R,4S)-4-fluorocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7FO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3H2/t4-,5+/m1/s1 |
InChI Key |
CLVDAZFXWBIYEJ-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@H](C=C[C@H]1F)O |
Canonical SMILES |
C1C(C=CC1F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-4-Fluorocyclopent-2-en-1-ol typically involves the fluorination of a suitable cyclopentene precursor. One common method is the nucleophilic substitution reaction where a hydroxyl group is introduced to the cyclopentene ring followed by fluorination. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-4-Fluorocyclopent-2-en-1-ol undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclopentene ring can be reduced to form a cyclopentane derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-fluorocyclopent-2-en-1-one.
Reduction: Formation of 4-fluorocyclopentanol.
Substitution: Formation of 4-azidocyclopent-2-en-1-ol or 4-cyanocyclopent-2-en-1-ol.
Scientific Research Applications
(1R,4S)-4-Fluorocyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,4S)-4-Fluorocyclopent-2-en-1-ol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomers: (1S,4R)-4-Fluorocyclopent-2-en-1-ol
The enantiomer, (1S,4R)-4-Fluorocyclopent-2-en-1-ol (CAS 2165684-29-5), shares identical molecular formula and weight but exhibits reversed stereochemistry. This difference impacts physicochemical properties such as optical rotation and biological activity. For example, stereoisomeric cyclopentenol derivatives often show divergent reactivity in asymmetric synthesis or enzyme interactions .
tert-Butyldimethylsilyl-Protected Analogs
The compound (-)-(1R,4S)-4-(tert-butyldimethylsilyloxy)cyclopent-2-enol () replaces the hydroxyl group with a bulky silyl ether. Key comparisons:
- Stability : The silyl group enhances stability under basic conditions but requires deprotection for further functionalization.
- Spectral Data : The ¹H NMR of the silyl-protected derivative shows distinct shifts (e.g., deshielded protons near the silyl group) compared to the fluorine-substituted compound.
- Synthesis : LiOH-mediated deprotection in THF/MeOH/H₂O contrasts with fluorination methods, which may involve electrophilic fluorinating agents .
Difluoromethylene-Substituted Cyclopentanes
The (5S)-3-amino-4-(difluoromethylene)cyclopent-1-ene-1-carboxylate () features a difluoromethylene group and a carboxylate. Differences include:
- Electronic Effects : The difluoromethylene group is strongly electron-withdrawing, altering ring strain and acidity compared to a single fluorine.
- Spectroscopy: ¹⁹F NMR of difluoromethylene derivatives shows two distinct fluorine signals (δ ≈ -100 to -110 ppm), whereas monoflurorinated analogs (e.g., (1R,4S)-4-fluorocyclopentenol) exhibit a single peak .
- Synthetic Complexity: Multi-step synthesis involving TFA deprotection and ion-exchange chromatography highlights challenges absent in simpler fluorocyclopentenols .
Functionalized Cyclopentenols with Heteroatoms
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol () introduces sulfur (tetrazole-thio) and nitrogen (amino) substituents:
- Hydrogen Bonding: The amino and hydroxyl groups enable extensive hydrogen bonding, increasing solubility in polar solvents compared to the fluorine-hydroxyl pair.
- Reactivity : The tetrazole-thio group participates in nucleophilic substitutions, a reactivity absent in the fluorinated analog .
Aromatic Fluorine-Containing Compounds
The 4-(((3R,4S)-4-(4-fluorophenyl)piperidin-3-yl)methoxy)-2-methoxyphenol () contains aromatic fluorine. Contrasts include:
- Electronic Effects : Aromatic fluorine exerts resonance electron-withdrawal, whereas aliphatic fluorine (as in the target compound) primarily induces inductive effects.
- Applications: Aromatic fluorinated compounds are common in pharmaceuticals (e.g., antidepressants), while aliphatic fluorocyclopentenols may serve as chiral building blocks .
Data Tables
Key Findings
- Substituent Effects: Fluorine’s electron-withdrawing nature reduces electron density in the cyclopentene ring, influencing reactivity in nucleophilic additions compared to hydroxyl- or amino-substituted analogs .
- Synthetic Challenges: Fluorinated cyclopentenols require precise control of stereochemistry, while bulkier substituents (e.g., silyl ethers) add complexity to purification steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
